Braylin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNVZWWIXXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Preliminary Studies of Aspirin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of aspirin, with a core focus on its interaction with cyclooxygenase (COX) enzymes. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields.
Core Mechanism of Action: Irreversible Inhibition of Cyclooxygenase
Aspirin, or acetylsalicylic acid, exerts its well-known anti-inflammatory, analgesic, antipyretic, and antiplatelet effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition is achieved through the acetylation of a specific serine residue within the active site of the enzymes, preventing the binding of the natural substrate, arachidonic acid.[2] This covalent modification permanently inactivates the enzyme, a key differentiator from most other non-steroidal anti-inflammatory drugs (NSAIDs) that act as reversible inhibitors.
The two main isoforms of cyclooxygenase, COX-1 and COX-2, are both targeted by aspirin. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as the protection of the gastric mucosa and the regulation of kidney function. COX-2, on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting both isoforms, aspirin produces a broad range of therapeutic effects and is also associated with certain side effects, particularly gastrointestinal issues due to the inhibition of COX-1 in the stomach.
Quantitative Data on Aspirin's Inhibitory Activity
The following tables summarize key quantitative data from preliminary studies on aspirin's mechanism of action, providing insights into its potency and dose-dependent effects.
Table 1: In Vitro Inhibition of COX Isoforms by Aspirin
| Parameter | COX-1 | COX-2 | Reference |
| IC₅₀ | 1.88 µM | 12.34 µM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of aspirin required to inhibit 50% of the enzyme's activity in vitro.
Table 2: In Vivo Effects of Aspirin on Prostaglandin and Thromboxane Synthesis
| Aspirin Dose | Effect | Percentage Inhibition | Reference |
| 81 mg daily | Reduction in urinary PGE-M | 45-56% | [4] |
| 81 mg daily | Reduction in serum Thromboxane B₂ | 96.6% | [4] |
| 325 mg (single dose) | Inactivation of platelet cyclooxygenase | 89% | [5] |
| 81 mg/day | Reduction in urinary PGE-M | 15% | [6] |
| 325 mg/day | Reduction in urinary PGE-M | 28% | [6] |
PGE-M is a major urinary metabolite of Prostaglandin E₂. Thromboxane B₂ is a stable metabolite of Thromboxane A₂.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to study aspirin's mechanism of action.
1. In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and published methodologies for determining the in vitro potency of aspirin against COX-1 and COX-2.[7]
-
Objective: To determine the IC₅₀ of aspirin for COX-1 and COX-2.
-
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Aspirin stock solution (in a suitable solvent like DMSO).
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Heme cofactor.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
96-well microplate.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of aspirin in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the different concentrations of aspirin to the wells. Include a vehicle control (DMSO without aspirin).
-
Pre-incubate the enzyme with aspirin for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for the acetylation reaction.
-
Initiate the reaction by adding the fluorometric probe and arachidonic acid.
-
Immediately begin kinetic readings of fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each aspirin concentration.
-
Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay measures the effect of aspirin on COX activity in a more physiologically relevant matrix.[3][8][9][10][11]
-
Objective: To assess the inhibitory effect of aspirin on COX-1 (in platelets) and COX-2 (in monocytes) in human whole blood.
-
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin).
-
Aspirin.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Calcium Ionophore A23187 to stimulate platelets.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂).
-
-
Procedure:
-
COX-1 Activity (Platelet TXB₂ production):
-
Aliquot whole blood into tubes.
-
Add varying concentrations of aspirin and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Add Calcium Ionophore A23187 to stimulate platelet activation and subsequent TXB₂ production.
-
Incubate for a further 30 minutes.
-
Stop the reaction and centrifuge to obtain plasma.
-
Measure TXB₂ levels in the plasma using an ELISA kit.
-
-
COX-2 Activity (Monocyte PGE₂ production):
-
Aliquot whole blood into tubes.
-
Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Add varying concentrations of aspirin and incubate for a specified time (e.g., 1 hour).
-
Centrifuge to obtain plasma.
-
Measure PGE₂ levels in the plasma using an ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of TXB₂ and PGE₂ production at each aspirin concentration compared to the vehicle control to determine the selectivity of inhibition.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by aspirin and a typical experimental workflow for its study.
Caption: Aspirin's inhibition of COX-1 and COX-2 signaling.
Caption: A typical workflow for in vitro COX inhibition assays.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet prostaglandin synthetase by oral aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Low-dose and Standard-dose Aspirin on PGE2 Biosynthesis Among Individuals with Colorectal Adenomas: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Unveiling Braylin: A Technical Whitepaper on a Novel Anti-Inflammatory and Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braylin, a naturally occurring coumarin, has emerged as a molecule of significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific knowledge surrounding this compound, with a focus on its anti-inflammatory and immunomodulatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the novelty and therapeutic potential of this compound.
Initial investigations into the novelty of "this compound" in scientific literature revealed its identity as the chemical compound 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one. This molecule has been isolated from several plant species, including Cedrelopsis grevei, Geleznowia verrucosa, and Flindersia brayleyana. While the name "this compound" is also used as a given name, this paper will focus exclusively on the scientific aspects of the chemical compound.
A pivotal study by Espírito-Santo et al. has elucidated the significant anti-inflammatory and immunomodulatory effects of this compound, identifying it as a potent phosphodiesterase-4 (PDE4) inhibitor and suggesting a mechanism of action involving the glucocorticoid receptor and the NF-κB signaling pathway.[1] This whitepaper will delve into the quantitative data, experimental protocols, and proposed signaling pathways associated with this compound, presenting a comprehensive resource for the scientific community.
Physicochemical Properties
This compound is a coumarin derivative with the following properties:
| Property | Value | Source |
| IUPAC Name | 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | PubChem |
| Molecular Formula | C15H14O4 | PubChem |
| Molecular Weight | 258.27 g/mol | PubChem |
| CAS Number | 6054-10-0 | PubChem |
In Vitro Pharmacological Data
The following tables summarize the quantitative data from in vitro studies on this compound's biological activities.
Table 1: Effect of this compound on Macrophage Viability
| Cell Line | Concentration (µM) | % Viability (Mean ± SEM) |
| J774 | 10 | ~100 |
| 20 | ~100 | |
| 40 | ~100 | |
| 80 | ~80 | |
| Peritoneal Macrophages | 10 | ~100 |
| 20 | ~100 | |
| 40 | ~100 | |
| 80 | ~75 | |
| p < 0.05 compared to control |
Table 2: Inhibition of Nitrite Production in LPS + IFN-γ-Stimulated Macrophages
| Cell Line | Treatment | Concentration (µM) | Nitrite Concentration (µM, Mean ± SEM) | % Inhibition |
| J774 | Control | - | ~2 | - |
| LPS + IFN-γ | - | ~25 | 0 | |
| This compound | 10 | ~15 | ~40 | |
| This compound | 20 | ~10 | ~60 | |
| This compound | 40 | ~8 | ~68 | |
| Peritoneal Macrophages | Control | - | ~1 | - |
| LPS + IFN-γ | - | ~18 | 0 | |
| This compound | 10 | ~10 | ~44 | |
| This compound | 20 | ~7 | ~61 | |
| This compound | 40 | ~5 | ~72 | |
| p < 0.05 compared to LPS + IFN-γ treated group |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS + IFN-γ-Stimulated Macrophages
| Cytokine | Cell Line | Treatment | Concentration (µM) | Cytokine Level (pg/mL, Mean ± SEM) | % Inhibition |
| TNF-α | J774 | LPS + IFN-γ | - | ~3000 | 0 |
| This compound | 10 | ~2000 | ~33 | ||
| This compound | 20 | ~1500 | ~50 | ||
| This compound | 40 | ~1000 | ~67 | ||
| IL-1β | J774 | LPS + IFN-γ | - | ~150 | 0 |
| This compound | 10 | ~100 | ~33 | ||
| This compound | 20 | ~75 | ~50 | ||
| This compound | 40 | ~50 | ~67 | ||
| IL-6 | Peritoneal | LPS + IFN-γ | - | ~4000 | 0 |
| Macrophages | This compound | 10 | ~2500 | ~38 | |
| This compound | 20 | ~1500 | ~63 | ||
| This compound | 40 | ~1000* | ~75 | ||
| p < 0.05 compared to LPS + IFN-γ treated group |
In Vivo Pharmacological Data
The following tables summarize the quantitative data from in vivo studies on this compound's biological activities in a Complete Freund's Adjuvant (CFA)-induced paw inflammation model in mice.[1]
Table 4: Antinociceptive Effect of this compound on Mechanical Hyperalgesia
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g, Mean ± SEM) - 24h post-CFA |
| Saline | - | ~4.0 |
| CFA | - | ~0.5 |
| This compound | 12.5 | ~1.5 |
| This compound | 25 | ~2.5 |
| This compound | 50 | ~3.5 |
| This compound | 100 | ~3.8 |
| Dexamethasone | 2 | ~3.9* |
| p < 0.05 compared to CFA group |
Table 5: Antiedematogenic Effect of this compound on Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (µL, Mean ± SEM) - 24h post-CFA |
| Saline | - | ~20 |
| CFA | - | ~100 |
| This compound | 12.5 | ~80 |
| This compound | 25 | ~60 |
| This compound | 50 | ~40 |
| This compound | 100 | ~30 |
| Dexamethasone | 2 | ~25* |
| p < 0.05 compared to CFA group |
Table 6: Immunomodulatory Effect of this compound on Cytokine Levels in Paw Tissue
| Cytokine | Treatment Group | Dose (mg/kg) | Cytokine Level (pg/mg tissue, Mean ± SEM) |
| TNF-α | CFA | - | ~150 |
| This compound | 50 | ~75 | |
| IL-1β | CFA | - | ~200 |
| This compound | 50 | ~100 | |
| IL-6 | CFA | - | ~250 |
| This compound | 50 | ~125 | |
| TGF-β | CFA | - | ~50 |
| This compound | 50 | ~100 | |
| p < 0.05 compared to CFA group |
Experimental Protocols
Isolation of this compound from Cedrelopsis grevei
A detailed protocol for the isolation of this compound from the bark of Cedrelopsis grevei has been described. The general procedure involves:
-
Extraction: The dried and powdered bark is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, hexane, chloroform, and ethyl acetate.
-
Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Culture and Viability Assay
J774 macrophage-like cells and murine peritoneal macrophages were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For viability assays, cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the Alamar Blue assay, with absorbance measured at 570 nm and 600 nm.[1]
Nitrite and Cytokine Measurement
Macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of this compound. After 24 hours, the culture supernatants were collected. Nitrite concentration was determined using the Griess reagent. The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants were measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[1]
CFA-Induced Paw Inflammation in Mice
Male Swiss mice were injected with 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw. This compound was administered orally at different doses 1 hour before and 23 hours after CFA injection. Mechanical hyperalgesia was assessed using von Frey filaments, and paw edema was measured with a plethysmometer.[1]
Cytokine Measurement in Paw Tissue
After the behavioral tests, the mice were euthanized, and the inflamed paw tissue was collected. The tissue was homogenized, and the levels of TNF-α, IL-1β, IL-6, and TGF-β were quantified by ELISA.[1]
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory and immunomodulatory effects are believed to be mediated through a multi-target mechanism.
Phosphodiesterase-4 (PDE4) Inhibition
This compound is a known inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). This leads to the phosphorylation and inactivation of pro-inflammatory transcription factors and the reduced production of inflammatory mediators.
References
Braylin: A Preclinical-Stage Therapeutic Agent for Inflammatory and Immune Disorders
A Technical Whitepaper on Initial Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Braylin, a natural coumarin, has demonstrated significant therapeutic potential in preclinical models of inflammation and immune dysregulation. Initial findings from in vitro and in vivo studies indicate potent anti-inflammatory, immunomodulatory, and antinociceptive properties. The primary mechanism of action appears to be mediated through the activation of the glucocorticoid receptor and subsequent inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. Furthermore, evidence suggests this compound may also function as a phosphodiesterase-4 (PDE4) inhibitor, offering a multi-faceted approach to modulating inflammatory cascades. This document provides a comprehensive overview of the foundational preclinical data, detailed experimental methodologies, and a conceptual framework of the molecular pathways involved in this compound's therapeutic effects.
Core Therapeutic Potential
This compound has emerged as a promising candidate for the treatment of immune-inflammatory diseases.[1] Preclinical investigations have highlighted its ability to suppress key inflammatory mediators and modulate immune cell activity, suggesting potential applications in a range of pathological conditions characterized by chronic inflammation.
Anti-inflammatory and Immunomodulatory Effects
In vitro and in vivo studies have consistently demonstrated this compound's capacity to attenuate inflammatory responses.[2] It exhibits a concentration-dependent suppressive effect on activated macrophages, key cells in the inflammatory process.[2] Moreover, in animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory mediators.[2]
Antinociceptive Properties
Beyond its anti-inflammatory effects, this compound has also displayed dose-dependent antinociceptive (pain-relieving) and antiedematogenic (swelling-reducing) activities in in vivo models.[2] Importantly, these effects do not appear to be centrally mediated, suggesting a peripheral mechanism of action that could minimize central nervous system side effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, providing a clear comparison of this compound's effects across different experimental setups.
Table 1: In Vitro Efficacy of this compound on Activated Macrophages
| Biomarker | Cell Type | Stimulant | This compound Concentration (µM) | % Reduction (Mean) |
| Nitrite | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |
| IL-1β | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |
| TNF-α | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |
| IL-6 | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |
Table 2: In Vivo Efficacy of this compound in CFA-Induced Paw Inflammation Model (Mice)
| Effect | This compound Dosage (mg/kg) | Outcome |
| Antinociceptive | 12.5 - 100 | Dose-related |
| Antiedematogenic | 12.5 - 100 | Dose-related |
| IL-1β Production | Not specified | Inhibited |
| TNF-α Production | Not specified | Inhibited |
| IL-6 Production | Not specified | Inhibited |
| TGF-β Production | Not specified | Increased |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this document, providing a basis for reproducibility and further investigation.
In Vitro Macrophage Activation Assay
-
Cell Lines: J774 cells and peritoneal exudate macrophages were utilized.
-
Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce an inflammatory phenotype and the production of inflammatory mediators.
-
Treatment: this compound was added to the cell cultures at concentrations ranging from 10 to 40 μM.
-
Endpoint Measurement: The production of nitrite (as an indicator of nitric oxide) and the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in the cell culture supernatant was quantified.
-
Mechanism of Action Probe: The glucocorticoid receptor antagonist RU486 was used to investigate the involvement of the glucocorticoid receptor in this compound's mechanism of action.[1][2] The inhibitory effects of this compound were prevented by RU486, supporting the hypothesis that this compound acts as a glucocorticoid receptor ligand.[1][2]
NF-κB-Dependent Transcriptional Activity Assay
-
Cell Line: RAW 264.7 macrophage-like cells were used.
-
Methodology: The effect of this compound treatment on the transcriptional activity of Nuclear Factor-kappa B (NF-κB) was assessed.
-
Result: Treatment with this compound resulted in a strong reduction in NF-κB-dependent transcriptional activity.[1][2]
In Vivo Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation Model
-
Animal Model: Mice were used for this in vivo inflammation model.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) was injected into the paw of the mice to induce a localized inflammatory response, characterized by pain (hyperalgesia) and swelling (edema).
-
Treatment: this compound was administered at doses ranging from 12.5 to 100 mg/kg.
-
Endpoint Measurement:
-
Antinociception: Assessed using methods that do not rely on central nervous system pathways, such as the tail-flick and hot plate tests, to confirm a peripherally mediated effect.[2]
-
Antiedematogenic effect: Paw swelling was measured to quantify the reduction in edema.
-
Cytokine Levels: The local levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and the anti-inflammatory cytokine (TGF-β) in the paw tissue were measured.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general workflow of the preclinical investigations.
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: Overview of the preclinical experimental workflow for this compound.
Future Directions
The initial findings for this compound are highly encouraging, positioning it as a strong candidate for further drug development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear relationship between drug concentration and therapeutic effect.
-
Toxicology Studies: Comprehensive safety and toxicology studies are necessary to determine the therapeutic window and potential adverse effects.
-
Exploration of Additional Therapeutic Areas: Given its mechanism of action, the potential of this compound in other inflammatory conditions such as asthma should be investigated.[3]
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize more potent and selective analogs of this compound to enhance its therapeutic properties.
References
Preliminary Toxicity Screening of the Braylin Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity screening of the Braylin compound, a natural coumarin with demonstrated anti-inflammatory and immunomodulatory properties. This document summarizes key quantitative toxicity data, details experimental methodologies for cited experiments, and visualizes the compound's proposed signaling pathways.
Quantitative Toxicity Data
The preliminary toxicity assessment of this compound has focused on its cytotoxic effects on immune cells. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound on Macrophage Cell Lines
| Cell Line | Assay | Concentration (μM) | Observation |
| J774 | Alamar Blue | 10, 20, 40 | Non-cytotoxic |
| 80 | Significant decrease in cell viability[1] | ||
| Peritoneal Exudate Macrophages | Alamar Blue | 10, 20, 40 | Non-cytotoxic |
| 80 | Significant decrease in cell viability[1] |
Note: Specific IC50 values are not yet published. The data indicates that concentrations up to 40 μM are well-tolerated by these cell lines in vitro.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Alamar Blue Assay)
The assessment of this compound's effect on cell viability was conducted using the Alamar Blue assay. This colorimetric assay quantitatively measures the metabolic activity of cells, which is an indicator of cell health and viability.
Principle: The active ingredient of the Alamar Blue reagent, resazurin, is a non-toxic, cell-permeable, and non-fluorescent blue compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The intensity of the resulting color change is proportional to the number of living cells.
Detailed Protocol (as adapted for this compound screening[1]):
-
Cell Seeding: J774 cells or peritoneal exudate macrophages were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium was replaced with fresh medium containing various concentrations of this compound (10, 20, 40, or 80 μM) or a vehicle control (50% propylene glycol in saline). Gentian violet was used as a positive control for cytotoxicity.
-
Incubation: The cells were incubated with the compound for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Alamar Blue Addition: Following the incubation period, Alamar Blue reagent was added to each well, typically at 10% of the total volume.
-
Incubation with Reagent: The plates were incubated for an additional 4-6 hours, protected from direct light.
-
Measurement: The absorbance of the samples was measured at 570 nm and 600 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. A statistically significant decrease in viability compared to the control indicated a cytotoxic effect.
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are proposed to be mediated through two primary signaling pathways: activation of the glucocorticoid receptor and inhibition of phosphodiesterase 4 (PDE4).
Glucocorticoid Receptor Activation and NF-κB Inhibition
In silico docking studies and in vitro experiments suggest that this compound can act as a ligand for the glucocorticoid receptor (GR)[2]. Activation of the GR by this compound is thought to initiate a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[2]. The inhibitory effect of this compound on macrophage activation was prevented by the glucocorticoid receptor antagonist RU486, further supporting this mechanism[2].
Caption: this compound's interaction with the Glucocorticoid Receptor leading to NF-κB inhibition.
Phosphodiesterase 4 (PDE4) Inhibition and cAMP Signaling
This compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor[2]. PDE4 is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production by immune cells.
Caption: this compound's inhibition of PDE4 leading to increased cAMP and anti-inflammatory effects.
Summary and Future Directions
The preliminary toxicity screening of this compound indicates that it is non-cytotoxic to macrophages at concentrations effective for its anti-inflammatory activity. The proposed dual mechanism of action, involving both glucocorticoid receptor activation and PDE4 inhibition, makes it a compound of significant interest for further drug development.
Future studies should aim to:
-
Determine the precise IC50 values for cytotoxicity in a broader range of cell lines, including non-immune cells.
-
Conduct in vivo toxicity studies to assess the safety profile of this compound in animal models.
-
Further elucidate the downstream signaling events following GR activation and PDE4 inhibition to fully characterize its mechanism of action.
-
Investigate the potential for synergistic effects when combined with other anti-inflammatory agents.
This technical guide provides a foundational understanding of the initial toxicological and mechanistic profile of the this compound compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Braylin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Braylin (6-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one), a naturally occurring linear pyranocoumarin. This compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory, immunomodulatory, and phosphodiesterase-4 (PDE4) inhibitory effects.[1][2][3] These properties position this compound as a valuable lead compound for the development of novel therapeutics. The synthetic route described herein commences with the readily available starting material, Scopoletin (7-hydroxy-6-methoxycoumarin), and proceeds through a two-step sequence involving an O-prenylation followed by a thermal Claisen rearrangement and subsequent cyclization. This protocol is intended to provide researchers with a practical and reproducible method for obtaining this compound for further investigation into its pharmacological properties and potential therapeutic applications.
Introduction
This compound is a member of the pyranocoumarin class of natural products, characterized by a pyran ring fused to a coumarin core.[4] Its chemical formula is C15H14O4, with a molecular weight of 258.27 g/mol .[5] The biological activities of this compound are attributed to its unique chemical structure, which allows for interactions with various biological targets.[1] Of particular note is its potent inhibition of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways.[2][3] The synthesis of this compound is crucial for enabling further structure-activity relationship (SAR) studies and preclinical development. The following protocol is based on established synthetic methodologies for linear pyranocoumarins, providing a reliable pathway to this promising compound.
Chemical Structures and Properties
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Scopoletin | 7-hydroxy-6-methoxy-2H-chromen-2-one | C10H8O4 | 192.17 | |
| 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | ![]() | 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one | C15H16O4 | 260.28 |
| This compound | 6-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | C15H14O4 | 258.27 |
Experimental Protocols
Step 1: Synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one (O-Prenylation of Scopoletin)
This procedure describes the etherification of the hydroxyl group of Scopoletin with prenyl bromide.
Materials and Reagents:
-
Scopoletin
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of Scopoletin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one as a white solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (Thermal Claisen Rearrangement and Cyclization)
This step involves the thermal rearrangement of the O-prenylated intermediate to form the pyran ring of this compound.
Materials and Reagents:
-
7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one
-
N,N-Dimethylaniline
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one in a round-bottom flask.
-
Add N,N-dimethylaniline as a high-boiling solvent.
-
Heat the reaction mixture to reflux (approximately 190-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl to remove the N,N-dimethylaniline, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O-Prenylation | Scopoletin | Prenyl bromide, K2CO3 | Acetone | Reflux (56) | 4-6 | 85-95 |
| 2 | Claisen Rearrangement & Cyclization | 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one | - | N,N-Dimethylaniline | Reflux (194) | 2-4 | 60-75 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| Melting Point | 130-132 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.58 (d, J = 9.5 Hz, 1H), 6.78 (s, 1H), 6.67 (d, J = 8.7 Hz, 1H), 6.22 (d, J = 9.5 Hz, 1H), 5.61 (d, J = 8.7 Hz, 1H), 3.89 (s, 3H), 1.45 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.5, 156.4, 152.8, 149.9, 143.8, 131.2, 113.4, 112.9, 109.8, 107.9, 103.5, 77.9, 56.3, 28.2 (2C) |
| Mass Spectrometry (ESI-MS) m/z | 259.0965 [M+H]⁺ |
Visualizations
This compound Synthesis Workflow
Caption: Synthetic pathway for this compound from Scopoletin.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of PDE4 leads to reduced inflammation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Prenyl bromide is a lachrymator and should be handled with care.
-
N,N-Dimethylaniline is toxic and should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol outlined in this document provides a robust and reproducible method for the synthesis of this compound, a pharmacologically significant pyranocoumarin. By following these procedures, researchers can obtain sufficient quantities of this compound for further biological evaluation and drug discovery efforts. The provided data and visualizations aim to facilitate a comprehensive understanding of the synthesis and potential mechanism of action of this promising natural product.
References
- 1. medchem-ippas.eu [medchem-ippas.eu]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress Toward the Total Synthesis of Psymberin / Irciniastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Standard Operating Procedure for In Vivo Administration of Braylin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Braylin, a naturally occurring coumarin, has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. Evidence suggests a dual mechanism of action involving the activation of glucocorticoid receptors (GR) and the inhibition of phosphodiesterase (PDE), leading to the modulation of key inflammatory pathways. These characteristics make this compound a compelling candidate for in vivo research in inflammatory and respiratory diseases, such as asthma.[1]
This document provides a standard operating procedure (SOP) for the in vivo administration of this compound in murine models, based on available preclinical data. It is intended to serve as a guide for researchers to ensure consistency and reproducibility of experimental results.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Specific solubility data for this compound in common laboratory vehicles is not readily available. Coumarin and its derivatives generally exhibit poor water solubility. It is recommended to perform solubility tests in vehicles such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), followed by dilution in saline or phosphate-buffered saline (PBS) for in vivo administration. A vehicle control group should always be included in experimental designs. |
Pharmacokinetics and Metabolism
Specific pharmacokinetic and metabolism data for this compound are not currently available. As a coumarin derivative, it is anticipated to be metabolized by cytochrome P450 enzymes in the liver. Studies on other coumarins have shown species-specific differences in metabolism and clearance. Therefore, preliminary pharmacokinetic studies are recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.
Toxicology
Comprehensive toxicology data for this compound are not available. However, studies on other coumarins have indicated potential hepatotoxicity and carcinogenicity at high doses (above 100 mg/kg/day) in rodents. It is crucial to conduct dose-ranging studies to establish the maximum tolerated dose (MTD) and to monitor for any signs of toxicity during in vivo experiments.
Experimental Protocols
In Vivo Anti-Inflammatory Model (Mouse)
This protocol is based on a study investigating the anti-inflammatory effects of this compound in a complete Freund's adjuvant (CFA)-induced paw inflammation model in mice.[1][2][3]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in sterile saline)
-
Complete Freund's Adjuvant (CFA)
-
Mice (specific strain as required by the experimental design, e.g., Swiss mice)
-
Syringes and needles (appropriate gauge for intraperitoneal injection)
-
Calipers for measuring paw edema
-
Analgesia assessment equipment (e.g., von Frey filaments)
-
Cytokine ELISA kits (for IL-1β, TNF-α, IL-6, TGF-β)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of the right hind paw.
-
This compound Administration:
-
Prepare this compound solutions in the chosen vehicle at the desired concentrations (e.g., for doses of 12.5, 25, 50, and 100 mg/kg).
-
Administer this compound or vehicle control via intraperitoneal (IP) injection one hour before CFA injection. The injection volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
-
-
Assessment of Inflammation:
-
Edema: Measure the paw thickness using calipers at various time points after CFA injection (e.g., 1, 2, 4, and 24 hours).
-
Hyperalgesia: Assess mechanical hyperalgesia using von Frey filaments at the same time points.
-
-
Cytokine Analysis:
-
At the end of the experiment (e.g., 24 hours), euthanize the animals and collect paw tissue and/or blood.
-
Homogenize the paw tissue and measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and the anti-inflammatory cytokine (TGF-β) using ELISA kits.
-
Quantitative Data from a Murine Asthma Model
The following table summarizes the effects of this compound in a mouse model of asthma induced by ovalbumin (OVA).
| Treatment Group | Dose (mg/kg) | Administration Route | Total Cells in BAL (x 10⁵) | Eosinophils in BAL (x 10⁴) | IL-4 in BAL (pg/mL) | IL-5 in BAL (pg/mL) | IL-13 in BAL (pg/mL) |
| Saline | - | Inhalation | 1.2 ± 0.2 | 0.1 ± 0.05 | 5.2 ± 1.1 | 8.3 ± 1.5 | 15.4 ± 2.8 |
| OVA + Vehicle | - | Inhalation | 8.5 ± 1.1 | 4.2 ± 0.6 | 25.1 ± 3.7 | 42.5 ± 5.1 | 78.2 ± 9.3 |
| OVA + this compound | 25 | Inhalation | 5.3 ± 0.7 | 2.1 ± 0.4 | 15.8 ± 2.4 | 26.7 ± 3.9 | 49.1 ± 6.2 |
| OVA + this compound | 50 | Inhalation | 3.1 ± 0.5 | 1.2 ± 0.2 | 9.3 ± 1.8 | 15.4 ± 2.5 | 28.3 ± 4.1 |
| OVA + this compound | 100 | Inhalation | 2.4 ± 0.4 | 0.9 ± 0.1 | 7.1 ± 1.3 | 11.8 ± 2.1 | 21.7 ± 3.5* |
*BAL: Bronchoalveolar Lavage. Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.
Inhalation Administration Protocol (Conceptual)
While a detailed protocol for this compound inhalation is not available, the following provides a general framework based on standard practices for administering compounds to mice via inhalation.
Materials:
-
This compound (micronized powder or solution)
-
Nebulizer or other aerosol generation device
-
Inhalation chamber
-
Vehicle suitable for nebulization (e.g., sterile saline)
Procedure:
-
Formulation Preparation:
-
For a solution, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and then dilute with sterile saline to the final desired concentration. Ensure the final concentration of the organic solvent is low to avoid irritation.
-
For a powder, use a micronized form of this compound to ensure particles are within the respirable range (typically 1-5 µm).
-
-
Aerosol Generation:
-
Place the this compound formulation into the nebulizer or aerosol generator.
-
Connect the generator to the inhalation chamber.
-
-
Animal Exposure:
-
Place the mice in the inhalation chamber.
-
Operate the aerosol generator for a predetermined duration to deliver the target dose. The dose can be estimated based on the aerosol concentration, the duration of exposure, and the minute ventilation of the mice.
-
-
Post-Exposure Monitoring:
-
After exposure, monitor the animals for any signs of respiratory distress or other adverse effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]
- 2. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Braylin: Application Notes for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braylin, a naturally occurring coumarin, has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of pro-inflammatory mediators. This makes this compound and other PDE4 inhibitors promising candidates for the development of novel anti-inflammatory and immunomodulatory therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PDE4 inhibitors.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which is a key enzyme in the degradation of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the transcription factor NF-κB. The inhibition of NF-κB leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators like nitric oxide (NO).
References
Application Note: Quantitative Analysis of Braylin in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Braylin, a novel therapeutic agent, in human plasma. The protocol utilizes a simple protein precipitation extraction followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in a regulated bioanalytical environment. All quantitative data is presented in clear, structured tables, and detailed experimental workflows and related pathways are visualized.
Introduction
This compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Accurate and reliable measurement of this compound concentrations in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, validated to meet industry standards.
Analytical Method
The method of choice for the bioanalysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity, sensitivity, and speed. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, is used to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation and injection.
Sample Preparation
A protein precipitation (PPT) method is employed for its simplicity, speed, and efficiency in removing high-abundance proteins from the plasma sample.
Liquid Chromatography
Chromatographic separation is achieved on a reverse-phase C18 column, providing good retention and peak shape for this compound and its internal standard.
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and this compound-d4 ensure high selectivity and minimize interferences from endogenous matrix components.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for this compound quantification in human plasma.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | Shimadzu Nexera X2 |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Q1: 415.2 m/z -> Q3: 287.1 m/z (Quantifier) |
| MRM Transition (this compound) | Q1: 415.2 m/z -> Q3: 193.0 m/z (Qualifier) |
| MRM Transition (this compound-d4) | Q1: 419.2 m/z -> Q3: 291.1 m/z (IS) |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 95.2% - 104.5% |
| Precision at LLOQ, LQC, MQC, HQC | ≤ 8.7% CV |
| Mean Matrix Effect | 1.03 (CV% ≤ 5.1) |
| Mean Recovery | 98.7% (CV% ≤ 4.8) |
| Bench-Top Stability (24h, RT) | Within ±10% of nominal concentration |
| Freeze-Thaw Stability (3 cycles) | Within ±12% of nominal concentration |
LQC: Low Quality Control (1.5 ng/mL), MQC: Medium Quality Control (75 ng/mL), HQC: High Quality Control (400 ng/mL)
Experimental Protocols
Required Materials
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
This compound-d4 internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
Calibrated pipettes and tips
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in DMSO.
-
Working Standard (WS) Solutions: Serially dilute the this compound stock solution with 50:50 ACN:Water to prepare a series of working standards for the calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with ACN. This solution will be used as the protein precipitation solvent.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of human plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 200 µL of the IS Working Solution (100 ng/mL this compound-d4 in ACN) to each well.
-
Seal the plate and vortex for 2 minutes at 1200 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Add 100 µL of deionized water to the supernatant to reduce organic content.
-
Seal the plate, mix gently, and place it in the autosampler for LC-MS/MS analysis.
Application Notes and Protocols: A Guide to Studying Cellular Pathways
Note on "Braylin": The term "this compound" does not correspond to a known compound or tool in the context of cellular pathway research. It is presumed that this may be a typographical error for "Brazilin" or "Brevilin A," both of which are natural compounds used to study various cellular signaling cascades. This document provides detailed application notes and protocols for both Brazilin and Brevilin A.
Part 1: Brazilin as a Tool for Studying Cellular Pathways
Introduction: Brazilin is a natural red pigment isolated from the wood of Caesalpinia sappan L. It has been investigated for its various biological activities, including its potential as a tool to study and modulate key cellular pathways involved in cancer biology and inflammation. Brazilin has been shown to induce apoptosis and inhibit inflammatory responses by targeting signaling cascades such as the mTOR and NF-κB pathways.
Applications in Cellular Pathway Analysis
Brazilin serves as a valuable chemical probe for investigating several critical cellular processes:
-
Apoptosis Induction: Brazilin induces programmed cell death in various cancer cell lines. Studies have shown it can trigger the intrinsic apoptosis pathway through the activation of caspases.[1][2][3] It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1]
-
mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Brazilin has been found to decrease the phosphorylation of mTOR, indicating an inhibitory effect on this pathway, which can be explored in cancer research.[1][4]
-
NF-κB Signaling Inhibition: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Brazilin has been shown to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of downstream inflammatory mediators.[5][6][7] This makes it a useful tool for studying inflammatory processes.
Quantitative Data Presentation
Table 1: Effect of Brazilin on Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | % Inhibition of Cell Viability | Reference |
| SW480 Colon Cancer | 25 µM | 72h | ~30% | [1] |
| SW480 Colon Cancer | 50 µM | 72h | ~50% | [1] |
| SW480 Colon Cancer | 100 µM | 72h | ~70% | [1] |
| U87 Glioblastoma | 50 µg/mL | Not Specified | Significant Inhibition | [2] |
| A549 Lung Cancer | 43 µg/mL (IC50) | 24h | 50% | [8] |
| T47D Breast Cancer | 50 µM (IC50) | Not Specified | 50% | [9] |
Table 2: Effect of Brazilin on Apoptosis-Related Protein Expression in SW480 Cells (72h treatment)
| Protein | Brazilin Concentration (µM) | Change in Expression | Reference |
| Bax | 25, 50, 100 | Increased | [1] |
| Bcl-2 | 25, 50, 100 | Decreased | [1] |
| Cleaved Caspase-3 | 25, 50, 100 | Increased | [1] |
| Cleaved Caspase-9 | 25, 50, 100 | Increased | [1] |
| Cleaved PARP | 25, 50, 100 | Increased | [1] |
Signaling Pathway Diagrams
Figure 1: Brazilin-induced intrinsic apoptosis pathway.
Figure 2: Brazilin's inhibitory effect on the mTOR signaling pathway.
Figure 3: Brazilin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Brazilin on a specific cell line.
-
Materials:
-
96-well plates
-
Cells of interest (e.g., SW480)
-
Complete culture medium
-
Brazilin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 18-24 hours.[1]
-
Treat the cells with various concentrations of Brazilin (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time (e.g., 48 or 72 hours).[1]
-
Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the supernatant.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after Brazilin treatment.
-
Materials:
-
6-well plates
-
Cells of interest
-
Brazilin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of Brazilin for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins in response to Brazilin treatment.
-
Materials:
-
Cells and Brazilin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-mTOR)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with Brazilin, then lyse them in RIPA buffer.[10]
-
Determine protein concentration using a BCA assay.[11]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Part 2: Brevilin A as a Tool for Studying Cellular Pathways
Introduction: Brevilin A is a sesquiterpene lactone isolated from Centipeda minima. It has demonstrated potent anti-cancer properties by modulating several key cellular signaling pathways. Its ability to induce apoptosis and autophagy, and to inhibit pro-survival pathways like PI3K/AKT/mTOR and STAT3, makes it a significant tool for cancer research and drug development.[13][14][15]
Applications in Cellular Pathway Analysis
Brevilin A is utilized by researchers to dissect complex signaling networks:
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Brevilin A has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, thereby blocking its downstream effects.[14][16]
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STAT3 Signaling Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor growth. Brevilin A is a direct inhibitor of STAT3, blocking its phosphorylation and subsequent activation.[11][13]
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Induction of Apoptosis and Autophagy: Brevilin A can induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[14] It has been shown to increase the expression of pro-apoptotic proteins and autophagy-related proteins.[14]
Quantitative Data Presentation
Table 3: Inhibitory Concentrations (IC50) of Brevilin A in Cancer Cell Lines
| Cell Line | Incubation Time | IC50 Value | Reference |
| CNE-2 (Nasopharyngeal Carcinoma) | 24h | 7.93 µM | [13] |
| CNE-2 (Nasopharyngeal Carcinoma) | 48h | 2.60 µM | [13] |
| STAT3 Signaling | 24h | 10.6 µM | [13] |
| A549 (Lung Cancer) | 12h | ~30 µM | [17] |
| H1650 (Lung Cancer) | 12h | ~35 µM | [17] |
Table 4: Effect of Brevilin A on Protein Expression
| Cell Line | Protein | Brevilin A Treatment | Change in Expression | Reference |
| CT26 (Colon Adenocarcinoma) | p-PI3K, p-AKT, p-mTOR | Not Specified | Decreased | [14] |
| CT26 (Colon Adenocarcinoma) | Bax | Not Specified | Increased | [14] |
| CT26 (Colon Adenocarcinoma) | Bcl-2 | Not Specified | Decreased | [14] |
| CT26 (Colon Adenocarcinoma) | Cleaved Caspase-3, -8, -9 | Not Specified | Increased | [14] |
| A549R | p-STAT3 (Tyr705) | 12.5 & 25 µM, 24h | Decreased | [13] |
| MDA-MB-231 & 468 (TNBC) | p-AKT, p-mTOR | Not Specified | Decreased | [16] |
Signaling Pathway Diagrams
Figure 4: Brevilin A's inhibition of the PI3K/AKT/mTOR pathway.
Figure 5: Brevilin A's inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of Brevilin A on the viability of cancer cells.
-
Protocol:
-
Treat lung cancer cells (e.g., A549) in triplicate with various concentrations of Brevilin A (e.g., 0, 5, 15, 30, 60, 100 µM) in 96-well plates for 12 hours.[17]
-
Control cells should be treated with DMSO (the solvent for Brevilin A).[17]
-
After the incubation period, perform the MTT assay as described in the Brazilin protocol section to calculate cell viability.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify apoptosis induced by Brevilin A.
-
Protocol:
-
Treat cells (e.g., A549) with various concentrations of Brevilin A (e.g., 0, 20, 30, 40, 50 µM) for 12 hours.[17]
-
Harvest the cells by centrifugation, wash with cold PBS, and resuspend in 500 µL of binding buffer.[17]
-
Add 5 µL of Annexin V and 10 µL of PI, then incubate for 15 minutes in the dark.[17]
-
Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[17]
-
3. Western Blot Analysis
-
Objective: To analyze the effect of Brevilin A on the expression and phosphorylation of proteins in the PI3K/AKT/mTOR and STAT3 pathways.
-
Protocol:
-
Pretreat cells with Brevilin A (e.g., 15 µM) for 4 hours.[11]
-
Lyse the cells and determine the protein concentration.
-
Separate equal quantities of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and STAT3, as well as apoptosis-related proteins like cleaved PARP.
-
Follow the standard Western Blot procedure for secondary antibody incubation and detection as detailed in the Brazilin protocol section.
-
References
- 1. frontiersin.org [frontiersin.org]
- 2. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]
- 5. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brazilin blocks catabolic processes in human osteoarthritic chondrocytes via inhibition of NFKB1/p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Academic Staff [acadstaff.ugm.ac.id]
- 10. bio-rad.com [bio-rad.com]
- 11. Brevilin A, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 12. novateinbio.com [novateinbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Brevilin A induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Brevilin A, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brevilin A induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Braylin insolubility in aqueous solutions
Technical Support Center: Braylin
This guide provides troubleshooting for solubility issues encountered with this compound, a poorly aqueous-soluble compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: this compound has very low solubility in neutral aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The best practice is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. For applications where DMSO is not suitable, ethanol can be used, although the achievable concentration may be lower.
Q3: Is it acceptable to heat or sonicate this compound to aid dissolution?
A3: Yes, gentle warming (up to 37°C) and brief sonication can help dissolve this compound in the initial organic solvent.[1] However, avoid excessive heat, as it may degrade the compound. Always visually inspect the solution to ensure no precipitation occurs upon returning to room temperature.
Q4: I've diluted my DMSO stock into my aqueous buffer, and now I see a precipitate. Why is this happening?
A4: This is likely due to the low aqueous solubility of this compound. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and if the final concentration of this compound exceeds its solubility limit in the mixed aqueous/organic medium, it will precipitate. To resolve this, you may need to decrease the final concentration of this compound or increase the percentage of co-solvent in your final solution.
Troubleshooting Guide: Advanced Issues
Issue 1: this compound precipitates over time in my cell culture medium.
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Cause: The compound may be coming out of solution as the organic solvent (like DMSO) evaporates, is metabolized by cells, or interacts with components of the medium (e.g., proteins in fetal bovine serum).
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Solution 1: Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
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Solution 2: Use Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[2]
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Solution 3: pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer can sometimes improve the solubility of a compound.[2][3][4]
Issue 2: I am observing inconsistent results between experiments.
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Cause: This could be due to batch-to-batch variability in the preparation of your this compound solutions. Inconsistent dissolution or precipitation can lead to variations in the actual concentration of the compound.
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Solution 1: Standardize Solution Preparation: Follow a strict, documented protocol for preparing your this compound solutions for every experiment.
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Solution 2: Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid using old or stored aqueous dilutions.
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Solution 3: Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experiment.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H14O4 | PubChem[5] |
| Molecular Weight | 258.27 g/mol | PubChem[5] |
| XLogP3 | 2.8 | PubChem[5] |
| Solubility in Water | <0.1 mg/mL | General knowledge for poorly soluble compounds |
| Solubility in DMSO | ≥ 50 mg/mL | General knowledge for poorly soluble compounds |
| Solubility in Ethanol | ≥ 10 mg/mL | General knowledge for poorly soluble compounds |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: Determine the mass of this compound needed. For 1 mL of a 20 mM stock solution: Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 258.27 g/mol * (1000 mg / 1 g) = 5.17 mg.
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Procedure:
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Weigh out 5.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[1]
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If necessary, place the tube in a 37°C water bath or sonicator for 5-10 minutes until the solution is clear.[1]
-
Visually inspect the solution to ensure there are no solid particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 20 µM Working Solution in Aqueous Buffer
-
Materials: 20 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS or cell culture medium).
-
Procedure:
-
Perform a serial dilution. First, dilute the 20 mM stock solution 1:100 in the aqueous buffer to get a 200 µM intermediate solution. To do this, add 2 µL of the 20 mM stock to 198 µL of buffer.
-
Gently vortex the intermediate solution.
-
Further dilute the 200 µM intermediate solution 1:10 in the aqueous buffer to achieve the final 20 µM working concentration. Add 10 µL of the 200 µM solution to 90 µL of buffer.
-
The final DMSO concentration will be 0.1%. Ensure this concentration is compatible with your experimental system.
-
Use the working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Experimental workflow for this compound solution preparation.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. This compound | C15H14O4 | CID 618370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Braylin Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Braylin for maximum experimental efficacy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Efficacy | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration range. Start with a broad range of concentrations based on literature values for similar compounds and narrow it down. |
| Poor solubility of this compound. | Ensure this compound is fully dissolved in the vehicle solvent before adding to the experimental system. Consider using a different solvent or a solubilizing agent if solubility is an issue. | |
| Degraded this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions, typically protected from light and at a low temperature. | |
| High Cell Death or Cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your efficacy experiments. |
| Solvent toxicity. | Ensure the final concentration of the vehicle solvent in your experimental system is not causing cytotoxicity. Run a vehicle-only control. | |
| Inconsistent Results Between Experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: For initial experiments, it is advisable to perform a dose-response study covering a broad logarithmic range (e.g., 1 nM to 100 µM). Based on literature for similar phosphodiesterase inhibitors, a starting point in the low micromolar range (1-10 µM) is often a reasonable starting point for observing biological activity.
Q2: How can I determine the optimal this compound concentration for my specific cell line or model system?
A2: The optimal concentration is system-dependent. A concentration-response experiment is essential. You should measure a relevant biological endpoint (e.g., cytokine production, cell proliferation, or a specific signaling event) across a range of this compound concentrations to determine the EC50 (half-maximal effective concentration).
Q3: What are the known mechanisms of action for this compound?
A3: this compound has been shown to have anti-inflammatory properties and may act as a phosphodiesterase inhibitor.[1] It has also been suggested that this compound could participate in cyclic monophosphate nucleotide pathways, such as those involving cAMP and cGMP, leading to effects like vasorelaxation.[1] Some evidence also points towards its interaction with glucocorticoid receptors.[1]
Q4: Should I be concerned about the stability of this compound in my experimental setup?
A4: Like many small molecules, the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. It is recommended to prepare fresh dilutions from a stock solution for each experiment. For longer-term experiments, the stability of this compound in your specific culture medium and conditions should be validated.
Q5: What are appropriate positive and negative controls when testing this compound?
A5: A negative control should consist of the vehicle used to dissolve this compound, administered at the same final concentration as in the experimental groups. For a positive control, consider using a well-characterized phosphodiesterase inhibitor (e.g., rolipram for PDE4) or a known anti-inflammatory agent (e.g., dexamethasone), depending on the biological effect you are studying.
Experimental Protocols
Protocol: Concentration-Response Assay for this compound Efficacy in Airway Smooth Muscle Relaxation
This protocol details a method to assess the efficacy of this compound in inducing relaxation of pre-contracted tracheal smooth muscle rings, a key functional assay suggested by its bronchodilatory effects.[1]
1. Materials:
- Isolated tracheal tissue from a suitable animal model (e.g., mouse or guinea pig).
- Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
- Carbogen gas (95% O2, 5% CO2).
- Contractile agent (e.g., acetylcholine, histamine, or methacholine).
- This compound stock solution (e.g., 10 mM in DMSO).
- Organ bath system with isometric force transducers.
2. Methods:
- Prepare Krebs-Henseleit buffer and continuously bubble with carbogen gas at 37°C.
- Dissect the trachea and prepare tracheal rings (2-3 mm in length).
- Mount the tracheal rings in the organ bath chambers filled with Krebs-Henseleit buffer.
- Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, replacing the buffer every 15 minutes.
- Induce a stable contraction with a contractile agent (e.g., 1 µM methacholine).
- Once the contraction has reached a plateau, add increasing cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath at regular intervals (e.g., every 15 minutes).
- Record the changes in isometric tension after each addition of this compound.
- At the end of the experiment, add a supramaximal concentration of a known bronchodilator (e.g., 10 µM isoproterenol) to achieve maximal relaxation.
3. Data Analysis:
- Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.
- Plot the concentration of this compound against the percentage of relaxation.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum efficacy (Emax).
Data Presentation
Table 1: Hypothetical Concentration-Response Data for this compound-Induced Tracheal Relaxation
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.3 |
| 1 | 48.9 ± 4.5 |
| 10 | 85.4 ± 3.8 |
| 100 | 98.1 ± 1.5 |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for determining this compound efficacy.
References
Technical Support Center: Enhancing Braylin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the bioavailability of Braylin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing lower than expected efficacy. Could this be related to its bioavailability?
A1: Yes, suboptimal efficacy in in vivo studies can often be attributed to poor bioavailability. This compound, a natural coumarin, may have limited aqueous solubility, which can hinder its absorption into the systemic circulation after oral administration. One study noted the use of 50% propylene glycol in saline as a vehicle for intraperitoneal injection of this compound in mice, which suggests that solubility is a key consideration.[1] Low bioavailability means that only a small fraction of the administered dose reaches the target tissues, potentially leading to reduced therapeutic effects.
Q2: What are the primary factors that can limit this compound's bioavailability?
A2: The primary factors limiting the oral bioavailability of a compound like this compound fall under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2] For many natural compounds, the main challenges are:
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Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
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Low Intestinal Permeability: The compound cannot efficiently cross the intestinal wall to enter the bloodstream.[5][6]
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First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation.[7]
Q3: What are the common strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: A variety of formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[8] These can be broadly categorized as physical and chemical modifications.[9] Some common approaches include particle size reduction, the use of solid dispersions, and encapsulation in lipid-based delivery systems.[3][7][8] The choice of method depends on the specific properties of the drug and the desired dosage form.[8]
Troubleshooting Guide
Issue: I am observing inconsistent results between different batches of my this compound formulation in my animal studies.
-
Possible Cause: This could be due to variability in the particle size of the this compound powder. The dissolution rate of a drug is influenced by its surface area, and smaller particles have a larger surface area, leading to faster dissolution.[10][11]
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of your this compound batches using techniques like laser diffraction or dynamic light scattering.
-
Micronization: If particle size is large and variable, consider micronization to produce finer and more uniform particles.[10] This can lead to more consistent dissolution and absorption.
-
Issue: My oral formulation of this compound is not showing any significant plasma concentration after administration.
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Possible Cause: This is a strong indication of very low solubility and/or poor permeability. The drug may not be dissolving in the gastrointestinal tract, or it may be unable to cross the intestinal epithelium.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values to understand its dissolution behavior in the stomach and intestines.
-
Permeability Assay: Use an in vitro model like the Caco-2 cell permeability assay to assess this compound's ability to cross the intestinal barrier.[12][13]
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Formulation Enhancement: Based on the findings, select an appropriate bioavailability enhancement technique. For instance, if solubility is the primary issue, a solid dispersion or a lipid-based formulation like a nanoemulsion could be effective.[3][14][15]
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes various techniques that can be applied to improve the bioavailability of this compound, along with their mechanisms and key considerations.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate.[10][11] | Simple and widely applicable. | May not be sufficient for very poorly soluble drugs; potential for particle agglomeration. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier at the molecular level, forming an amorphous solid dispersion which enhances dissolution.[3][10] | Significant increase in dissolution rate and bioavailability.[3] | Can be prone to physical instability (recrystallization) over time. |
| Complexation (e.g., with Cyclodextrins) | The drug molecule is encapsulated within a cyclodextrin molecule, forming a complex with higher aqueous solubility.[7][10] | Effective for many poorly soluble drugs; can also improve stability. | Limited by the stoichiometry of the complex; may not be suitable for all drug structures. |
| Lipid-Based Formulations (e.g., Nanoemulsions, SMEDDS) | The drug is dissolved in a lipid carrier, which facilitates its absorption through the lymphatic system, bypassing first-pass metabolism.[8] | Can significantly enhance bioavailability for lipophilic drugs; protects the drug from degradation.[14][15] | More complex formulation development and characterization. |
| Prodrug Approach | A more soluble and/or permeable derivative (prodrug) is synthesized, which is then converted back to the active drug in vivo.[3] | Can overcome both solubility and permeability limitations. | Requires chemical modification of the drug; potential for incomplete conversion to the active form. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer like Polyvinylpyrrolidone (PVP) K30 to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study
This protocol outlines an in vitro dissolution study to compare the release profile of pure this compound with the prepared solid dispersion.
Materials:
-
USP Type II dissolution apparatus (paddle method)
-
900 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8)
-
Pure this compound powder
-
This compound solid dispersion
-
HPLC system for drug quantification
Method:
-
Set the dissolution apparatus parameters: paddle speed at 75 rpm and temperature at 37 ± 0.5°C.
-
Add an amount of pure this compound or this compound solid dispersion equivalent to a 10 mg dose of this compound to the dissolution medium.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time to compare the dissolution profiles.
Visualizations
This compound's Potential Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound's anti-inflammatory effects based on existing research, which suggests it may act as a glucocorticoid receptor (GR) agonist and inhibit the NF-κB pathway.[1][16]
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for Improving this compound's Bioavailability
This workflow provides a logical sequence of steps for selecting and evaluating a suitable formulation to enhance this compound's bioavailability.
Caption: Bioavailability enhancement workflow.
Comparison of Formulation Strategies for this compound
This diagram illustrates the logical relationship between the core problem (low bioavailability) and the different categories of formulation solutions.
Caption: Formulation strategies for this compound.
References
- 1. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. course.cutm.ac.in [course.cutm.ac.in]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo evaluation of a novel oral insulin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]
Technical Support Center: Braylin Synthesis and Purification
Welcome to the technical support center for Braylin (6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this pyranocoumarin derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound and other pyranocoumarins?
A1: The synthesis of pyranocoumarins like this compound typically involves the formation of the coumarin nucleus followed by the construction of the pyran ring, or vice versa. Commonly employed methods include:
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Pechmann Condensation: This is a widely used method for coumarin synthesis where a phenol reacts with a β-ketoester in the presence of an acid catalyst. For this compound, a substituted phenol would be reacted with a suitable β-ketoester to form the coumarin core.
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Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride.
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Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.
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Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering an efficient route to pyranocoumarins.
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields in pyranocoumarin synthesis can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identify and address the issue. Common causes include incomplete reaction, side reactions, and product degradation. To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. The choice of solvent can also significantly impact the reaction outcome.
Q3: What are the most effective methods for purifying crude this compound?
A3: The purification of this compound and other pyranocoumarins typically relies on chromatographic techniques and recrystallization.
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Column Chromatography: This is a highly effective method for separating this compound from impurities. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). The optimal solvent system will depend on the specific impurities present.
-
Recrystallization: This technique is used to obtain highly pure crystalline this compound. The choice of solvent is critical; the ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
Q4: What are some common side reactions to be aware of during the synthesis of angular pyranocoumarins like this compound?
A4: In the synthesis of angular pyranocoumarins, the formation of the linear isomer can be a common side reaction, particularly in reactions involving 7-hydroxycoumarins. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the coumarin ring. Other potential side reactions include incomplete cyclization, leading to open-chain intermediates, and the formation of resinous byproducts under harsh acidic or basic conditions.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive starting materials or reagents. | Ensure the purity and reactivity of your starting materials and reagents. Use freshly distilled solvents. |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures. | |
| Incorrect catalyst or catalyst concentration. | Verify the use of the correct catalyst and optimize its concentration. Too little catalyst may result in a slow reaction, while too much can lead to side reactions. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. | |
| Formation of multiple products (isomers, byproducts) | Lack of regioselectivity in the cyclization step. | Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired angular isomer. |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Side reactions due to harsh conditions. | Employ milder reaction conditions. For example, use a weaker acid or base, or lower the reaction temperature. | |
| Product degradation | Sensitivity to acid or base. | Neutralize the reaction mixture promptly upon completion. |
| Thermal instability. | Avoid excessive heating during the reaction and work-up. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Systematically vary the polarity of the mobile phase to achieve better separation. A good starting point is a mixture of hexane and ethyl acetate. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Cracks or channels in the column packing. | Ensure the column is packed uniformly without any air gaps. | |
| Difficulty in inducing crystallization | Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Inappropriate recrystallization solvent. | Screen for a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature. | |
| Presence of impurities inhibiting crystallization. | Further purify the product by column chromatography before attempting recrystallization. | |
| Oily product obtained after recrystallization | Presence of impurities that lower the melting point. | Repeat the purification process, perhaps using a different chromatographic technique or recrystallization solvent. |
| Incomplete removal of solvent. | Ensure the purified product is thoroughly dried under vacuum. |
Experimental Protocols
General Procedure for Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins. The following is a general protocol that can be adapted for the synthesis of this compound precursors.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1 equivalent) and the β-ketoester (1-1.2 equivalents).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or another solid acid catalyst) to the reaction mixture with stirring.
-
Reaction: Heat the mixture to the desired temperature (typically ranging from room temperature to 150°C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash it with water to remove the acid catalyst, and dry it.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Procedure for Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
General Procedure for Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Logic diagram for this compound purification.
Addressing off-target effects of the Braylin compound
Welcome to the technical support center for the Braylin compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent PI3Kα inhibitor, and addressing its known off-target effects on mTORC1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of the this compound compound and what is its known primary off-target?
A1: The this compound compound is a selective inhibitor of the catalytic alpha subunit of phosphoinositide 3-kinase (PI3Kα, encoded by the PIK3CA gene). Its primary known off-target is the mechanistic Target of Rapamycin Complex 1 (mTORC1), a key downstream effector in the PI3K/Akt signaling pathway.[1][2][3][4][5] This off-target activity is attributed to structural similarities in the ATP-binding pocket of the PI3K and mTOR kinases.
Q2: I am observing a more potent anti-proliferative effect in my cell line than expected based on PI3Kα inhibition alone. Could this be due to off-target effects?
A2: Yes, this is a common observation. While PI3Kα inhibition is the primary mechanism of action, this compound's off-target inhibition of mTORC1 can lead to a more profound blockade of cell growth and proliferation.[6] mTORC1 is a central regulator of protein synthesis and cell growth.[4][5] Therefore, the dual inhibition of PI3Kα and mTORC1 can result in a synergistic anti-proliferative effect. To confirm this, we recommend performing experiments to specifically measure the activity of both PI3Kα and mTORC1 downstream targets (see Troubleshooting Guide and Experimental Protocols sections).
Q3: How can I distinguish between the on-target (PI3Kα) and off-target (mTORC1) effects of the this compound compound in my cellular assays?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. This can be achieved by analyzing the phosphorylation status of specific downstream substrates for each kinase.
-
For PI3Kα activity: Measure the phosphorylation of Akt at Serine 473 (p-Akt S473), which is mediated by mTORC2 and is downstream of PI3K activation, and the phosphorylation of Akt at Threonine 308 (p-Akt T308), which is mediated by PDK1 upon PI3K activation.[2]
-
For mTORC1 activity: Measure the phosphorylation of direct mTORC1 substrates such as p70 S6 Kinase (p-S6K) at Threonine 389 (p-S6K T389) or 4E-BP1 at Threonine 37/46 (p-4E-BP1 T37/46).[7][8]
A significant decrease in the phosphorylation of both Akt and S6K/4E-BP1 would indicate that this compound is inhibiting both PI3Kα and mTORC1 in your experimental system.
Q4: Are there any recommended control compounds to use alongside this compound in my experiments?
A4: Yes, using control compounds is highly recommended to dissect the observed cellular effects.
-
PI3Kα-selective inhibitor (without mTORC1 off-target): A compound like Alpelisib (BYL719) can be used to model the effects of specific PI3Kα inhibition.
-
mTORC1 inhibitor: Rapamycin or its analogs (rapalogs) like Everolimus can be used to specifically inhibit mTORC1 activity, helping to delineate the contribution of mTORC1 inhibition to the overall phenotype.[6]
-
Dual PI3K/mTOR inhibitor: A compound like PI-103 can serve as a positive control for dual pathway inhibition.[6]
Signaling Pathway Overview
Caption: The PI3K/Akt/mTOR signaling pathway indicating this compound's on-target and off-target inhibition points.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with the this compound compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across experiments. | 1. Cell passage number and confluency variations. 2. Variability in serum concentration in media. 3. Inconsistent drug incubation times. | 1. Use cells within a consistent, low passage number range. Ensure consistent seeding density and confluency at the time of treatment. 2. Serum starvation prior to growth factor stimulation can help synchronize cells and reduce variability. 3. Adhere strictly to a defined incubation time for all experiments. |
| Cellular phenotype does not correlate with p-Akt levels. | The observed phenotype is likely driven by the off-target inhibition of mTORC1, which can have a more direct impact on protein synthesis and cell growth. | Perform a Western blot to analyze the phosphorylation status of direct mTORC1 substrates (p-S6K T389, p-4E-BP1 T37/46) in parallel with p-Akt (S473/T308). This will provide a more complete picture of pathway inhibition. |
| High levels of apoptosis are observed at concentrations that minimally inhibit p-Akt. | Off-target inhibition of mTORC1 can, in some contexts, induce apoptosis. This may be cell-type specific. | 1. Perform a dose-response curve for this compound and measure markers of apoptosis (e.g., cleaved caspase-3) alongside p-Akt and p-S6K. 2. Compare the apoptotic response to that induced by a specific mTORC1 inhibitor like Rapamycin. |
| Development of resistance to this compound in long-term culture. | 1. Upregulation of compensatory signaling pathways (e.g., MAPK/ERK). 2. Acquisition of mutations in PIK3CA or downstream effectors. | 1. Profile resistant cells for changes in the activation of other growth and survival pathways using phospho-kinase arrays or Western blotting. 2. Sequence key genes in the PI3K/Akt/mTOR pathway in resistant clones. |
Experimental Workflow for Investigating Off-Target Effects
Caption: A stepwise workflow to experimentally characterize this compound's off-target effects.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of PI3Kα and mTORC1 Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins downstream of PI3Kα and mTORC1 following treatment with the this compound compound.
Materials:
-
Cell culture reagents (media, FBS, trypsin, etc.)
-
This compound compound, control inhibitors (e.g., Alpelisib, Rapamycin)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
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Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-Akt (pan)
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Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-S6K (pan)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1 (pan)
-
Mouse anti-β-Actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, serum-starve the cells for 12-24 hours if required for your cell line to reduce basal pathway activity.
-
Pre-treat cells with a dose range of this compound and control compounds for 1-2 hours.
-
Stimulate the PI3K pathway with an appropriate growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each target. Further normalize to a loading control (e.g., β-Actin).
-
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kα and mTOR kinases. This allows for a direct comparison of its potency against the on-target and off-target kinases.
Materials:
-
Recombinant human PI3Kα enzyme
-
Recombinant human mTOR enzyme complex
-
Kinase assay buffer
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Substrate (e.g., PIP2 for PI3Kα, purified S6K for mTOR)
-
ATP
-
This compound compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the this compound compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction (example using ADP-Glo™):
-
Add 2.5 µL of this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of enzyme + substrate mix (PI3Kα + PIP2 or mTOR + S6K) to each well.
-
Incubate for 10 minutes at room temperature.
-
Start the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a Kinase Detection Reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the "vehicle" (DMSO) control as 0% inhibition.
-
Plot the percent inhibition versus the log of the this compound compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting Logic Diagram
Caption: A decision-making tree for troubleshooting unexpected results with the this compound compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Braylin in Experimental Conditions
Disclaimer: The following information is based on currently available data regarding a hypothetical compound designated "Braylin." As this compound is not yet widely documented in scientific literature, these guidelines are based on general principles of small molecule stability and may require adaptation as more specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors known to affect the stability of this compound in solution?
A1: Based on preliminary data, the stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. It exhibits greatest stability in slightly acidic conditions (pH 5.0-6.5) and is susceptible to degradation at alkaline pH. Elevated temperatures and exposure to UV light can also significantly accelerate its degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For optimal stability, it is recommended to dissolve this compound in anhydrous DMSO for stock solutions. For working solutions in aqueous buffers, a buffer with a pH between 5.0 and 6.5, such as a citrate-phosphate buffer, is advised.
Q3: Can I freeze-thaw this compound stock solutions?
A3: It is not recommended to subject this compound stock solutions to multiple freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes and store them at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are observing high variability in your experimental outcomes when using this compound, consider the following potential causes and solutions.
Troubleshooting Steps:
-
Verify Solution Integrity: Prepare fresh working solutions of this compound for each experiment from a new aliquot of the stock solution.
-
Control Environmental Factors: Ensure that all experimental steps involving this compound are performed under controlled temperature and lighting conditions.
-
Assess Buffer Compatibility: Verify the pH of your experimental buffer and ensure it falls within the optimal range for this compound stability (pH 5.0-6.5).
Issue 2: Loss of this compound Activity Over Time
If you suspect that this compound is losing its efficacy during the course of your experiment, the following table outlines potential causes and mitigation strategies.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| pH Shift | Monitor the pH of the experimental medium throughout the experiment. If a pH shift is observed, consider using a more robust buffering system. |
| Enzymatic Degradation | If working with cell lysates or other biological matrices, consider the possibility of enzymatic degradation. The inclusion of appropriate enzyme inhibitors may be necessary. |
| Adsorption to Labware | This compound may adsorb to certain types of plasticware. Using low-adhesion microplates and tubes can help to minimize this effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for preparing this compound solutions to maximize stability.
-
Stock Solution (10 mM):
-
Equilibrate the vial of this compound powder to room temperature.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot into single-use, light-protected tubes.
-
Store at -80°C.
-
-
Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in a pre-warmed, appropriate experimental buffer (e.g., citrate-phosphate buffer, pH 6.0).
-
Use the working solution immediately. Do not store for later use.
-
Visualizing Experimental Workflows and Pathways
This compound Solution Preparation Workflow
The following diagram illustrates the recommended workflow for preparing this compound solutions to ensure maximum stability and reproducibility.
Caption: Workflow for this compound solution preparation.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway in which this compound is proposed to act as an inhibitor of the "Kinase A" enzyme, thereby preventing the phosphorylation of "Substrate B" and subsequent downstream signaling.
Mitigating batch-to-batch variability of Braylin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate batch-to-batch variability in their experiments involving Braylin, a recombinant human monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a recombinant IgG1 monoclonal antibody designed for research in cancer immunotherapy. It targets a specific cell surface receptor on tumor cells, initiating antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). Its efficacy is highly dependent on its structural integrity, purity, and post-translational modifications (PTMs).
Q2: What are the most common sources of batch-to-batch variability with this compound?
The most significant sources of variability arise from minor differences in the manufacturing and handling process. These include:
-
Cell Culture Conditions: Variations in media, temperature, or pH during production can alter post-translational modifications like glycosylation.[1]
-
Purification Processes: Differences in chromatography resins, buffers, or elution times can affect the purity and aggregation profile of the final product.
-
Storage and Handling: Freeze-thaw cycles, exposure to light, or incorrect storage temperatures can lead to protein degradation and loss of activity.
Q3: How does glycosylation affect this compound's function?
Glycosylation, particularly in the Fc region, is critical for this compound's effector functions.[2][3] The structure of the N-glycan at position Asn297 influences how the antibody interacts with Fcγ receptors on immune cells (affecting ADCC) and the C1q component of the complement system (affecting CDC).[3][4][5] For instance, lower levels of fucose on the glycan can significantly enhance ADCC activity.[4] Variability in glycosylation patterns between batches is a primary cause of inconsistent experimental results.[1][2][3]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -80°C. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation. We recommend aliquoting the antibody into single-use volumes upon first use.
Troubleshooting Guides
Issue 1: Decreased Binding Affinity in a New Batch
You observe that a new batch of this compound shows lower binding to its target antigen compared to a previous lot in your binding assay (e.g., ELISA, SPR).
References
- 1. Effect of glycosylation on antibody function: implications for genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of glycosylation on monoclonal antibody conformation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation's Impact on Antibody Effector Functions | Mabion [mabion.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Braylin and Roflumilast in the Context of Inflammatory Airway Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Braylin, a novel natural compound with anti-inflammatory properties, and Roflumilast, an established phosphodiesterase-4 (PDE4) inhibitor. While this compound remains in the preclinical stages of research, this comparison aims to contextualize its potential therapeutic profile against a well-characterized competitor in the field of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
I. Overview and Mechanism of Action
This compound is a natural compound that has demonstrated anti-inflammatory and smooth muscle relaxant effects in early studies. Its precise mechanism of action is still under investigation, but it is suggested to involve the inhibition of phosphodiesterases and potential modulation of glucocorticoid receptors. These proposed pathways indicate a potential role in mitigating the inflammatory cascade and bronchoconstriction characteristic of asthma.
Roflumilast is a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1][2] PDE4 is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in airway inflammation.[3][4]
II. Data Presentation: A Comparative Summary
Due to the preclinical nature of this compound, a direct quantitative comparison with the clinically approved Roflumilast is not feasible. The following tables summarize the currently available information for both compounds.
Table 1: General Compound Information
| Feature | This compound | Roflumilast |
| Compound Type | Natural Product | Synthetic Small Molecule |
| Chemical Formula | C15H14O4 | C17H14Cl2N2O3 |
| Primary Indication | Investigational (Asthma) | Severe COPD, Investigational for Asthma[2][5] |
| Development Stage | Preclinical | Marketed |
Table 2: Mechanistic Profile
| Mechanism | This compound (Proposed) | Roflumilast (Established) |
| Primary Target | Phosphodiesterases, Glucocorticoid Receptors | Phosphodiesterase-4 (PDE4)[1][2] |
| Effect on cAMP | Presumed to increase intracellular cAMP | Increases intracellular cAMP[3][4] |
| Anti-inflammatory Effects | Yes | Yes[1][3] |
| Bronchodilatory Effects | Yes (in vitro) | Minimal direct bronchodilation[3] |
Table 3: Efficacy Data (Asthma)
| Efficacy Endpoint | This compound | Roflumilast |
| Forced Expiratory Volume in 1 second (FEV1) Improvement | Data not available | Significant improvement observed in clinical trials (e.g., 400 mL increase with 500 µg dose)[2][5] |
| Reduction in Airway Inflammation | Data not available | Significant reduction in sputum eosinophils and neutrophils[1][3] |
| Reduction in Asthma Exacerbations | Data not available | Data suggests a reduction in exacerbation risk, though some studies show mixed results in specific patient populations[5][6] |
III. Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following represents a general methodology for assessing anti-inflammatory and bronchodilatory effects in preclinical asthma models, which would be applicable to this compound's investigation. For Roflumilast, the protocols are based on published clinical trial methodologies.
This compound: In Vitro Anti-Inflammatory Assay (General Protocol)
-
Cell Culture: Human bronchial epithelial cells or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine cocktail) in the presence of varying concentrations of this compound.
-
Endpoint Measurement: The supernatant is collected after a defined incubation period, and the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) are quantified using ELISA. A dose-dependent reduction in cytokine levels would indicate an anti-inflammatory effect.
Roflumilast: Clinical Trial Protocol for Asthma (Summarized)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is conducted.[2]
-
Patient Population: Patients with mild-to-moderate persistent asthma are recruited.[2]
-
Intervention: Patients receive a once-daily oral dose of Roflumilast (e.g., 100, 250, or 500 µg) or a placebo for a specified duration (e.g., 12 weeks).[2]
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1).[2]
-
Secondary Endpoints: Secondary endpoints include changes in peak expiratory flow, asthma symptoms, rescue medication use, and inflammatory markers in sputum or exhaled breath.[1][2]
-
Safety Assessment: Adverse events are monitored throughout the study.[2]
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound and the established pathway for Roflumilast.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Established anti-inflammatory signaling pathway of Roflumilast.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound for asthma.
Caption: Preclinical development workflow for an anti-asthma compound.
V. Conclusion
This compound is an early-stage natural compound with promising anti-inflammatory and bronchodilatory properties observed in preclinical models. Its proposed mechanisms of action, potentially involving PDE inhibition and glucocorticoid receptor modulation, align with established therapeutic strategies for asthma.
Roflumilast, as a selective PDE4 inhibitor, represents a clinically validated approach to treating severe inflammatory airway diseases. It has a well-documented efficacy and safety profile from numerous clinical trials.
The comparison highlights the significant gap in the development and available data between this compound and Roflumilast. While this compound's multifaceted proposed mechanism is intriguing, extensive further research, including robust preclinical studies to elucidate its specific targets and in vivo efficacy and safety, is required before its therapeutic potential can be seriously considered. Roflumilast, on the other hand, serves as a benchmark for the clinical efficacy of targeted anti-inflammatory therapy in airway diseases. Future studies on this compound should aim to generate quantitative data on its potency and selectivity to allow for a more direct comparison with established drugs like Roflumilast.
References
- 1. Roflumilast for asthma: Efficacy findings in mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of roflumilast in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. atsjournals.org [atsjournals.org]
Braylin's Dual-Action Mechanism: A Comparative Analysis for Inflammatory Disease Research
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action for Braylin, a promising natural coumarin, and compares its performance with established anti-inflammatory agents, Dexamethasone and Roflumilast. This document is intended to serve as a valuable resource for researchers investigating novel therapeutics for inflammatory diseases such as asthma.
Unveiling this compound's Unique Dual Mechanism of Action
This compound exhibits a unique dual mechanism of action, positioning it as a compelling candidate for anti-inflammatory therapies.[1][2] It functions as both a phosphodiesterase-4 (PDE4) inhibitor and a glucocorticoid receptor (GR) agonist.[1][2] This dual activity allows this compound to modulate inflammatory responses through two distinct and synergistic pathways.
As a PDE4 inhibitor , this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. Elevated cAMP levels have been shown to down-regulate inflammatory responses.[3]
Simultaneously, this compound acts as a glucocorticoid receptor agonist .[1][2] This interaction leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[1][2][4] The activation of the glucocorticoid receptor by this compound has been demonstrated to be crucial for its inhibitory effects on macrophages.[1]
This dual mechanism culminates in a potent anti-inflammatory effect, characterized by the reduction of pro-inflammatory mediators and the promotion of an anti-inflammatory environment.
Comparative Analysis: this compound vs. Dexamethasone and Roflumilast
To contextualize the therapeutic potential of this compound, this guide provides a comparative overview with two widely recognized anti-inflammatory drugs: Dexamethasone, a potent synthetic glucocorticoid, and Roflumilast, a selective PDE4 inhibitor. While direct head-to-head quantitative comparisons of these three compounds in a single study are not currently available in the published literature, this guide synthesizes the existing data to offer a comprehensive comparison of their mechanisms and reported effects.
| Feature | This compound | Dexamethasone | Roflumilast |
| Primary Mechanism(s) of Action | PDE4 Inhibitor & Glucocorticoid Receptor Agonist[1][2] | Glucocorticoid Receptor Agonist[5] | Selective PDE4 Inhibitor[5][6] |
| Key Signaling Pathway(s) Affected | ↑ cAMP, ↓ NF-κB[1][2][3] | ↓ NF-κB, ↓ AP-1[7] | ↑ cAMP[8] |
| Reported Anti-Inflammatory Effects | Reduces production of Nitric Oxide, IL-1β, TNF-α, IL-6; Increases TGF-β[1][2][9] | Broadly suppresses a wide range of inflammatory cytokines and mediators[5] | Selectively inhibits a subset of pro-inflammatory cytokines (e.g., IL-17A, TNF-α, GM-CSF, IL-6)[5] |
| Reported Efficacy in Asthma Models | Reduces inflammatory cell infiltration and Th2 cytokines (IL-4, IL-5, IL-13) in OVA-induced asthma model[3] | Potent inhibitor of airway inflammation and remodeling in chronic asthma models[7][10][11] | Reduces airway inflammation and hyperresponsiveness; can have synergistic effects with glucocorticoids[12][13] |
| Concentration/Dosage for Effect (from cited studies) | 10-40 μM in vitro (macrophages)[4][14]; 12.5–100 mg/kg in vivo (mice)[1][2][9] | Varied depending on model and route of administration[5][7][12] | Varied depending on model and route of administration[5][12] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by this compound, Dexamethasone, and PDE4 inhibitors.
References
- 1. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]
- 5. Suppression of cytokine expression by roflumilast and dexamethasone in a model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Inhibition of inflammation and remodeling by roflumilast and dexamethasone in murine chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 9. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches PMID: 28594906 | MCE [medchemexpress.cn]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. [PDF] Inhibition of Inflammation and Remodeling by Roflumilast and Dexamethasone in Murine Chronic Asthma | Semantic Scholar [semanticscholar.org]
- 12. Synergistic effect of roflumilast with dexamethasone in a neutrophilic asthma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Braylin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of this compound, a naturally occurring pyranocoumarin, with related compounds. Due to the limited direct toxicological data on this compound, this comparison focuses on the broader class of coumarins and a representative phosphodiesterase (PDE) inhibitor, a potential therapeutic class for this compound. The information herein is intended to support preclinical research and drug development decisions.
Quantitative Safety Data
The following table summarizes the available acute oral toxicity data for coumarin, esculetin (a related natural coumarin), and sildenafil (a phosphodiesterase-5 inhibitor). Acute toxicity is represented by the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of a test animal population. A higher LD50 value generally indicates lower acute toxicity.
| Compound | Chemical Class | Animal Model | LD50 (Oral) | Key Adverse Effects (Class-related) |
| This compound | Pyranocoumarin | - | Data not available | Data not available |
| Coumarin | Benzopyrone (Parent Compound) | Mouse | 196–780 mg/kg[1][2] | Hepatotoxicity[1][2][3] |
| Rat | 290–680 mg/kg[1][2][3] | |||
| Esculetin | Dihydroxycoumarin | Mouse | >2000 mg/kg[1][2] | Low acute toxicity observed in studies.[1][2] |
| Sildenafil | PDE5 Inhibitor | Rat | 500 - 1000 mg/kg[4][5] | Headache, flushing, dyspepsia, visual disturbances.[1][6] |
| Mouse | 1100 mg/kg[2] |
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) - Acute Toxic Class Method (OECD Guideline 423)
This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals. It is a stepwise procedure where the outcome of dosing at one level determines the dose for the next group of animals.
1. Principle of the Test: The test proceeds in a stepwise manner using a small number of animals per step.[7] The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) in this group determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose. This process continues until the dose causing mortality is identified or no mortality is observed at the highest dose level.
2. Animal Selection and Housing:
-
Species: Healthy, young adult rodents (typically rats or mice) are used.[8]
-
Sex: Generally, a single sex (usually females) is used.[8]
-
Housing: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, and a 12-hour light/dark cycle).[8] They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[9]
3. Dose Preparation and Administration:
-
The test substance is typically administered as a single dose via gavage.[9]
-
The substance is usually dissolved or suspended in an appropriate vehicle (e.g., water, corn oil). The vehicle should be non-toxic.[9]
-
Dose levels are selected from a series of fixed doses (e.g., 5, 50, 300, and 2000 mg/kg body weight).[7]
4. Observation Period:
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration of the test substance.[7]
-
Observations are made frequently on the day of dosing and at least once daily thereafter.[7]
-
All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are recorded.
5. Data and Reporting:
-
The number of animals that die at each dose level is recorded.
-
The LD50 is determined based on the dose levels at which mortality is and is not observed. The result places the substance into a toxicity class according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[8]
-
A full report includes details of the test animals, dose levels, clinical observations, body weight data, and any pathological findings.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Potential mechanism of action of this compound as a phosphodiesterase inhibitor.
Caption: Experimental workflow for an acute oral toxicity study.
References
- 1. Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Common questions about sildenafil - NHS [nhs.uk]
- 4. pharmasd.com [pharmasd.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Long-term safety and effectiveness of sildenafil citrate in men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bemsreports.org [bemsreports.org]
- 8. researchgate.net [researchgate.net]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Braylin's Performance in Inhibiting Inflammatory Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory effects of Braylin against established inhibitors, supported by experimental data.
This guide provides a comprehensive analysis of this compound, a naturally occurring coumarin, and its performance as an inhibitor of key inflammatory pathways. Recent studies have identified this compound as a potent phosphodiesterase-4 (PDE4) inhibitor, a class of drugs known for their anti-inflammatory effects and therapeutic potential in diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document benchmarks this compound's performance against well-characterized PDE4 inhibitors, Roflumilast and Apremilast, providing available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Performance Comparison
While the direct IC50 value for this compound's inhibition of PDE4 is not publicly available in the reviewed literature, its potent activity has been documented. The following tables summarize the available quantitative data on this compound's anti-inflammatory effects and compare them with the known inhibitory concentrations of Roflumilast and Apremilast.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production in vitro
| Inhibitor | Target | Cell Type | Stimulant | Concentration/IC50 | % Inhibition / Effect |
| This compound | TNF-α | J774 Macrophages | LPS/IFN-γ | 10 - 40 µM | Concentration-dependent reduction |
| IL-1β | J774 Macrophages | LPS/IFN-γ | 10 - 40 µM | Concentration-dependent reduction | |
| IL-6 | J774 Macrophages | LPS/IFN-γ | 10 - 40 µM | Concentration-dependent reduction | |
| Roflumilast | PDE4 | Various | - | IC50: ~0.8 nM (PDE4B), ~0.9 nM (PDE4D) | Potent inhibition of PDE4 activity |
| Apremilast | PDE4 | Various | - | IC50: 74 nM | Inhibition of PDE4 activity |
Table 2: In vivo Anti-Inflammatory Efficacy
| Inhibitor | Animal Model | Dosage | Key Findings |
| This compound | CFA-induced paw inflammation in mice | 12.5 - 100 mg/kg (i.p.) | Dose-dependent reduction in paw edema and hyperalgesia |
| Roflumilast | Various inflammatory models | Oral administration | Reduces inflammatory cell influx and cytokine levels in the lungs |
| Apremilast | Various inflammatory models | Oral administration | Reduces inflammation in models of arthritis and psoriasis |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its anti-inflammatory properties.
Assessing the Translational Relevance of Braylin: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel anti-inflammatory and bronchodilatory agents, the natural coumarin Braylin (6-methoxy-7,8-methylenedioxycoumarin) presents a subject of emerging interest. Preclinical evidence suggests its potential therapeutic utility, particularly in the context of inflammatory airway diseases like asthma. This guide provides a comparative assessment of this compound against dexamethasone, a standard-of-care corticosteroid, based on available experimental data. The objective is to furnish a clear, data-driven perspective on its translational relevance.
Overview of this compound's Profile
This compound is a phytochemical that has demonstrated anti-inflammatory and immunomodulatory properties in preclinical studies. Its purported mechanisms of action suggest a multi-faceted approach to mitigating inflammatory responses, making it a candidate for further investigation in diseases with complex inflammatory cascades.
Comparative Analysis: this compound vs. Dexamethasone
This comparison focuses on the key mechanistic pillars suggested for this compound's activity: glucocorticoid receptor modulation, phosphodiesterase inhibition, and the downstream effects on inflammatory pathways. Dexamethasone, a potent synthetic glucocorticoid, serves as a primary comparator due to its established role in asthma therapy.
Table 1: In Vitro Anti-Inflammatory Efficacy
| Compound | Assay System | Endpoint Measured | Concentration/Dose | Result |
| This compound | LPS + IFN-γ stimulated J774 macrophages | Nitrite (NO) Production | 10, 20, 40 µM | Concentration-dependent reduction in nitrite production.[1] |
| LPS + IFN-γ stimulated peritoneal macrophages | Nitrite (NO) Production | 10, 20, 40 µM | Concentration-dependent reduction in nitrite production.[1] | |
| LPS + IFN-γ stimulated J774 macrophages | IL-1β, TNF-α, IL-6 Production | 10, 20, 40 µM | Concentration-dependent reduction in the production of all three pro-inflammatory cytokines.[1] | |
| LPS + IFN-γ stimulated peritoneal macrophages | IL-1β, TNF-α, IL-6 Production | 10, 20, 40 µM | Concentration-dependent reduction in the production of all three pro-inflammatory cytokines.[1] | |
| Dexamethasone | LPS + IFN-γ stimulated J774 macrophages | Nitrite (NO) Production | 40 µM | Significant reduction in nitrite production. |
| OVA-induced asthma model in mice | IL-4 and IL-5 in lung tissue and bronchoalveolar lavage fluid (BALF) | Not specified | Significant reduction of IL-4 and IL-5 levels in both lung tissue and BALF compared to the asthma model group.[2] Eosinophil counts in BALF were also significantly reduced.[2] In a separate OVA-induced eosinophilic asthma model, dexamethasone at a dose of 5 µg/kg was shown to reduce pathogenic symptoms.[3] Another study showed dose-dependent reductions in BAL and lung tissue eosinophilia with ED50 values of 0.06 and 0.08 mg/kg, respectively.[4] |
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Effects (CFA-Induced Paw Inflammation Model)
| Compound | Dose Range (mg/kg, i.p.) | Endpoint Measured | Time Points (hours post-CFA) | Result |
| This compound | 25 - 100 | Inflammatory Hyperalgesia | 2, 4, 8 | Significant, dose-related reduction in hyperalgesia.[1] |
| 12.5 - 100 | Paw Edema | 2, 4, 8 | Significant, dose-related reduction in paw edema.[1] | |
| Not specified | Cytokine Levels in Paw | Not specified | Inhibition of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6, with an increase in the anti-inflammatory cytokine TGF-β.[1] | |
| Dexamethasone | 1 mg/kg (i.p.) | Paw Edema | 4 | Used as a positive control, dexamethasone produced a significant reduction in paw edema. |
Note: The in vivo data for this compound is from a Complete Freund's Adjuvant (CFA)-induced paw inflammation model, which is a general model of inflammation and not specific to asthma.
Proposed Mechanisms of Action and Supporting Evidence
Glucocorticoid Receptor (GR) Interaction
This compound is hypothesized to exert its anti-inflammatory effects, at least in part, through the activation of the glucocorticoid receptor.
-
In Silico Evidence: Molecular docking studies suggest that this compound can fit into the same binding site of the glucocorticoid receptor as dexamethasone and the GR antagonist RU486.[5]
-
In Vitro Evidence: The inhibitory effects of this compound on macrophage production of inflammatory mediators were prevented by the presence of RU486, a known glucocorticoid receptor antagonist.[1][6] This suggests that this compound's action is dependent on GR activation.
Phosphodiesterase (PDE) Inhibition and cAMP/cGMP Signaling
This compound is also suggested to be a phosphodiesterase inhibitor, which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This is a well-established mechanism for bronchodilation and anti-inflammatory effects in the airways.
-
Therapeutic Relevance: PDE4 inhibitors, for example, are known to have anti-inflammatory effects and are used in the treatment of COPD.[7] Dual PDE3/4 inhibitors have been investigated for their combined bronchodilatory and anti-inflammatory properties in asthma and COPD.[8] By inhibiting the degradation of cAMP and cGMP, PDE inhibitors can lead to airway smooth muscle relaxation and a reduction in the activity of inflammatory cells.[9]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used preclinical model to study the pathophysiology of asthma and to evaluate the efficacy of potential new therapies.
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide. This is typically done on days 0 and 14.[10]
-
Challenge: Following sensitization, the mice are challenged with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 24, 26, and 28) to induce an allergic airway response.[10]
-
Treatment: The test compound (e.g., this compound) or a positive control (e.g., dexamethasone) is administered to a cohort of animals before or during the challenge phase. A vehicle control group receives the carrier solution only.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Twenty-four hours after the final OVA challenge, mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving saline into the lungs via a tracheal cannula.
-
Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Cytokine Analysis: The supernatant from the BAL fluid is collected and stored. The levels of key cytokines (e.g., IL-4, IL-5, IL-13) are measured using techniques such as ELISA.[11]
-
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained (e.g., with Hematoxylin and Eosin for inflammatory infiltrates and Periodic acid-Schiff for mucus production) and examined for pathological changes.
Translational Perspective and Future Directions
The available data, primarily from a single comprehensive study, positions this compound as a promising anti-inflammatory agent with multiple potential mechanisms of action relevant to asthma. The compound's ability to modulate the glucocorticoid receptor and potentially inhibit phosphodiesterases suggests it could offer both anti-inflammatory and bronchodilatory effects.
However, for a robust assessment of its translational relevance, several critical data gaps need to be addressed:
-
Quantitative Pharmacodynamics: There is a need for quantitative data on this compound's binding affinity for the glucocorticoid receptor and its IC50 values against relevant phosphodiesterase isoforms (particularly PDE4).
-
Asthma-Specific Preclinical Models: Efficacy studies in validated animal models of asthma, such as the ovalbumin-induced model, are essential to directly compare its effects on airway inflammation and hyperresponsiveness with standard-of-care treatments like dexamethasone and selective PDE4 inhibitors.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are required to understand its absorption, distribution, metabolism, excretion (ADME), and overall safety profile.
References
- 1. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Investigating the anti-inflammatory effect of dexamethasone in an asthma mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. d-nb.info [d-nb.info]
- 5. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]
- 6. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase inhibitors for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety & Disposal Protocols for Braylin
Disclaimer: The following information is a template designed to illustrate proper laboratory safety and disposal procedures. The substance "Braylin" is not a recognized chemical compound in standard chemical safety databases. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they are using to obtain accurate and detailed disposal instructions. Never handle or dispose of a chemical without first consulting its official SDS.
This guide provides a structured approach to the safe handling and disposal of a fictional substance, "this compound," within a laboratory setting. The procedures outlined are based on general best practices for chemical waste management and are intended to serve as an example.
This compound Disposal Parameters
For safe disposal, "this compound" waste streams must be characterized and neutralized according to the parameters below. All quantitative data is summarized for clarity.
| Parameter | Specification | Notes |
| Waste State | Aqueous Solution | Procedures apply only to "this compound" dissolved in water. |
| Concentration Limit | ≤ 5% (w/v) | Higher concentrations require dilution prior to neutralization. |
| pH Range for Discharge | 6.5 - 8.5 | Neutralized solution must be within this range before drain disposal. |
| Neutralizing Agent | 1M Sodium Bicarbonate | A weak base is used to minimize exothermic reactions. |
| Contact Time | 15 minutes | Minimum time required for complete neutralization after pH adjustment. |
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol details the step-by-step methodology for neutralizing a 1-liter solution of 5% aqueous "this compound" waste. Always perform this procedure in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
1 L of ≤ 5% aqueous "this compound" waste
-
1M Sodium Bicarbonate (NaHCO₃) solution
-
Calibrated pH meter or pH strips
-
Glass stirring rod
-
2 L glass beaker (or larger)
-
Appropriate waste disposal container
Procedure:
-
Preparation: Place the 2 L beaker inside a secondary containment tray within a certified chemical fume hood.
-
Transfer: Carefully pour the 1 L of "this compound" waste solution into the 2 L beaker.
-
Initial pH Measurement: Measure and record the initial pH of the "this compound" solution using the pH meter.
-
Neutralization: Slowly add the 1M Sodium Bicarbonate solution dropwise to the "this compound" waste while continuously stirring with the glass rod. Monitor the pH frequently.
-
Target pH: Continue adding the neutralizing agent until the pH of the solution stabilizes within the target range of 6.5 to 8.5.
-
Contact Time: Once the target pH is achieved, allow the solution to stir for an additional 15 minutes to ensure the neutralization reaction is complete.
-
Final pH Verification: After the 15-minute contact time, verify and record the final pH to ensure it remains within the acceptable range.
-
Disposal: If the final pH is confirmed to be within the 6.5-8.5 range, the neutralized solution can be disposed of down the drain with copious amounts of running water, in accordance with local regulations. If local regulations prohibit drain disposal, transfer the neutralized solution to a designated hazardous waste container.[1][2]
-
Decontamination: Rinse all glassware and equipment used in the procedure thoroughly.
Visualized Workflows
The following diagrams illustrate the logical workflow for "this compound" waste management and the decision-making process for its proper disposal.
Caption: this compound Neutralization & Disposal Workflow.
The overriding principle for handling laboratory waste is that no process should begin without a clear disposal plan.[1] This ensures that all state and federal regulatory requirements are met and prevents the generation of waste that an institution may not be equipped to handle.[1] Always segregate waste streams and label containers clearly with the chemical name, concentration, date, and appropriate hazard warnings.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

